molecular formula C5H3BrCl2N2 B1442046 4-Bromo-2,6-dichloropyridin-3-amine CAS No. 1121586-37-5

4-Bromo-2,6-dichloropyridin-3-amine

Cat. No. B1442046
M. Wt: 241.9 g/mol
InChI Key: VQPYQALRCSTFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2,6-dichloropyridin-3-amine” is a chemical compound with the CAS Number: 1121586-37-5 . It has a molecular weight of 241.9 and its IUPAC name is 4-bromo-2,6-dichloro-3-pyridinamine . The InChI code of the compound is 1S/C5H3BrCl2N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2,6-dichloropyridin-3-amine” is C5H3BrCl2N2 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 124 . The compound’s structure is canonicalized .


Physical And Chemical Properties Analysis

“4-Bromo-2,6-dichloropyridin-3-amine” is a solid at room temperature . It has a molecular weight of 241.90 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 239.88567 g/mol .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
    • Results or Outcomes : The results or outcomes would also depend on the specific research context. As a biochemical reagent, it could contribute to various outcomes in life science research .
  • Scientific Field: Organic Chemistry

    • Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction .
    • Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
    • Results or Outcomes : The synthesis resulted in a series of novel pyridine derivatives. Density functional theory (DFT) studies were carried out for the pyridine derivatives by using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
  • Scientific Field: Agrochemical and Pharmaceutical Industries
    • Application Summary : Trifluoromethylpyridines, which can be synthesized using 4-Bromo-2,6-dichloropyridin-3-amine, are a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Methods of Application : The synthesis of trifluoromethylpyridines involves various chemical reactions, including the use of 4-Bromo-2,6-dichloropyridin-3-amine .
    • Results or Outcomes : Trifluoromethylpyridines have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field: Material Science

    • Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine can be used in the synthesis of new materials .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context. As a chemical reagent, it would typically be used in laboratory settings under controlled conditions .
    • Results or Outcomes : The results or outcomes would also depend on the specific research context. As a chemical reagent, it could contribute to the synthesis of new materials .
  • Scientific Field: Biochemical Research

    • Application Summary : 4-Bromo-2,6-dichloropyridin-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context. As a biochemical reagent, it would typically be used in laboratory settings under controlled conditions .
    • Results or Outcomes : The results or outcomes would also depend on the specific research context. As a biochemical reagent, it could contribute to various outcomes in life science research .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for “4-Bromo-2,6-dichloropyridin-3-amine” are not mentioned in the available resources, similar compounds are often used in the development of new pharmaceuticals and materials .

properties

IUPAC Name

4-bromo-2,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYQALRCSTFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696706
Record name 4-Bromo-2,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichloropyridin-3-amine

CAS RN

1121586-37-5
Record name 4-Bromo-2,6-dichloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121586-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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